molecular formula C6H5Li B1222949 Phenyllithium CAS No. 591-51-5

Phenyllithium

Cat. No. B1222949
CAS RN: 591-51-5
M. Wt: 84.1 g/mol
InChI Key: DBYQHFPBWKKZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Phenyllithium is traditionally synthesized through the direct reaction of bromobenzene with lithium metal. The synthesis process involves the formation of aryl-lithium compounds that serve as intermediates in various organic transformations. This synthesis can lead to the formation of complex organometallic compounds with mixed metal clusters containing aryl groups bridging between metals such as silver and lithium (Leusink et al., 1973).

Molecular Structure Analysis

Phenyllithium exists in different aggregation states depending on the solvent. It forms tetrameric and dimeric structures in ethers, with the structure significantly influenced by the presence of cosolvents. High-resolution synchrotron X-ray powder diffraction has been used to determine the solid-state structure of unsolvated, Lewis base-free phenyllithium, revealing a dimeric Li2Ph2 structure forming an infinite-ladder structure along the crystallographic axis (Dinnebier et al., 1998).

Chemical Reactions and Properties

Phenyllithium participates in a wide range of chemical reactions, serving as a powerful tool for metalation, addition to carbonyl groups, and the formation of carbon-carbon bonds. Its reactivity is notably enhanced by the addition of cosolvents, which can shift the equilibrium between different aggregated forms and influence the outcome of reactions (Reich et al., 1998).

Physical Properties Analysis

The physical properties of phenyllithium, such as solubility, aggregation state, and reactivity, are significantly influenced by the solvent and temperature. Studies have shown that phenyllithium forms various aggregated structures in solution, and the addition of certain ligands or cosolvents can lead to the formation of more reactive monomeric or dimeric species (Reich et al., 1998).

Chemical Properties Analysis

The chemical properties of phenyllithium are characterized by its high reactivity towards electrophiles, ability to form carbon-carbon bonds, and use in deprotonation reactions. Its reactivity is modulated by its aggregation state, which can be controlled through the choice of solvent and addition of cosolvents or ligands, enabling selective synthesis routes (Dinnebier et al., 1998).

Scientific Research Applications

Application in Chemical Synthesis

Phenyllithium is a key reagent in chemical synthesis. Shirakawa et al. (2011) demonstrated its use in iron-catalyzed aryl- and alkenyllithiation of alkynes, crucial for benzosilole synthesis. This process involves the addition-cyclization sequence of o-(trimethylsilyl)phenyllithium with alkynes (Shirakawa et al., 2011).

Investigating Solvent and Ligand Effects

Nudelman and Vázquez (2005) focused on the effects of solvents and ligands on the reaction of phenyllithium with E-cinnamaldehyde. Their findings contribute significantly to understanding the impact of reaction conditions on product distribution, highlighting phenyllithium's sensitivity and versatility in different environments (Nudelman & Vázquez, 2005).

Role in Lithium Interconversion Studies

Schlosser, Guio, and Leroux (2001) explored the intriguing aspects of multiple hydrogen/lithium interconversions at the same benzene nucleus. Their work provides critical insights into the unique properties and reactivity of phenyllithium, especially in the context of its interaction with other phenyl anions (Schlosser, Guio, & Leroux, 2001).

Safety And Hazards

Phenyllithium is flammable and may cause severe skin burns and eye damage . It may cause genetic defects and cancer, and may cause respiratory irritation .

Future Directions

The future outlook of the Phenyllithium market is promising due to the increasing demand for organic compounds in various industries . The market is expected to witness significant growth in the coming years, driven by the rising need for pharmaceutical drugs and specialty chemicals .

properties

IUPAC Name

lithium;benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5.Li/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYQHFPBWKKZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=[C-]C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883453, DTXSID70938503
Record name Lithium, phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium benzenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [Wikipedia]
Record name Phenyllithium
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16572
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Phenyllithium

CAS RN

591-51-5, 17438-88-9
Record name Phenyllithium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lithium, phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lithium, phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium benzenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyllithium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyllithium
Reactant of Route 2
Phenyllithium
Reactant of Route 3
Phenyllithium
Reactant of Route 4
Phenyllithium
Reactant of Route 5
Phenyllithium
Reactant of Route 6
Phenyllithium

Citations

For This Compound
16,600
Citations
HJ Reich, DP Green, MA Medina… - Journal of the …, 1998 - ACS Publications
Phenyllithium forms a mixture of tetramer and dimer in ether. Complete conversion to dimeric solvates is achieved by the addition of THF, dioxolane, DME, or TMEDA in near …
Number of citations: 184 pubs.acs.org
LM Jackman, LM Scarmoutzos - Journal of the American Chemical …, 1984 - ACS Publications
isotopomers of [2, 3, 5, 6-2H4] phenyllithium (1 and 2, respectively) in order to eliminate contributions to [0 (1) from the ortho protons. It was also necessary to measure the Tx’s at 2.35 T …
Number of citations: 87 pubs.acs.org
H Hope, PP Power - Journal of the American Chemical Society, 1983 - ACS Publications
… Both methyl- and phenyllithium are commercially available as “halide-rich” ethersolutions … This allowed us to obtain suitable crystals in both the case of pure phenyllithium and its lithium …
Number of citations: 195 pubs.acs.org
P Beak, JW Worley - Journal of the American Chemical Society, 1972 - ACS Publications
… (1) with phenyllithium gives benzhydryl phenyl sulfide (4), … organometallics and between phenyllithium and otherdiaryl … increased in reaction with phenyllithium. Phenyl dithiobenzoate (…
Number of citations: 139 pubs.acs.org
JA Beel, E Vejvoda - Journal of the American Chemical Society, 1954 - ACS Publications
… of interest to see whether ethylenic addition by phenyllithium to diphenylketene is possible. This … The identification of the ester VI indicates that phenyllithium follows the Grignard pattern …
Number of citations: 9 pubs.acs.org
M Vestergren, J Eriksson, G Hilmersson… - Journal of …, 2003 - Elsevier
The influence of enantiopure nitrogen donor ligands on structure and aggregation in three lithium reagents has been investigated using single crystal X-ray diffraction methods. While …
Number of citations: 48 www.sciencedirect.com
KK Andersen, SA Yeager - The Journal of Organic Chemistry, 1963 - ACS Publications
… is competing with the phenyllithium for the benzyne. When the phenyllithium was added to … intermediate, an unlikely assumption since phenyllithium adds to benzyne about as rapidly …
Number of citations: 11 pubs.acs.org
MM Olmstead, PP Power - Journal of the American Chemical …, 1990 - ACS Publications
The use of dimethyl sulfide as a solvent for organocopper reagents has allowed the first X-ray structure determinations of crystallinematerials isolated from the addition of phenyllithium, …
Number of citations: 133 pubs.acs.org
SJ Cristol, JR Douglass, JS Meek - Journal of the American …, 1951 - ACS Publications
In the course of our work on displacement re-actions involving organolithium compounds, it was of interest to study reactions with epoxides. When an organometallic compound is …
Number of citations: 37 pubs.acs.org
AC Jones, AW Sanders, MJ Bevan… - Journal of the American …, 2007 - ACS Publications
Low-temperature rapid injection NMR (RINMR) experiments were performed on two lithium reagents, n-butyllithium and 2-methoxy-6-(methoxymethyl)phenyllithium (5), with the goal of …
Number of citations: 131 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.